molecular formula C20H19N5O6 B126867 2-Aza-2-desamino-5,8-dideazafolic acid CAS No. 140410-01-1

2-Aza-2-desamino-5,8-dideazafolic acid

货号: B126867
CAS 编号: 140410-01-1
分子量: 425.4 g/mol
InChI 键: YKORUANEKZOBMT-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aza-2-desamino-5,8-dideazafolic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Key Findings:

  • Potency : The compound has demonstrated significant potency against L1210 leukemia cells with an IC50 value of approximately 0.42 µM, indicating it is highly effective at inhibiting cell growth in vitro .
  • Binding Affinity : Studies have shown that 2-aza-2-desamino-5,8-dideazafolic acid binds more effectively to TS compared to its 2-desamino counterparts, suggesting enhanced therapeutic potential .

Antitumor Applications

The compound has been investigated for its potential use in treating various cancers due to its ability to inhibit TS. This makes it a candidate for combination therapies with other antifolates or chemotherapeutic agents.

Case Studies:

  • Combination Therapy : Research indicates that combining this compound with other agents like trimetrexate can enhance therapeutic efficacy by targeting multiple metabolic pathways involved in folate metabolism .
  • In Vivo Studies : Animal models have shown promising results when treated with this compound, leading to significant reductions in tumor growth rates compared to untreated controls .

Pharmacokinetics and Transport Mechanisms

Understanding how this compound is absorbed and utilized by cells is crucial for optimizing its therapeutic use.

Transport Mechanisms :

  • The compound is a substrate for folylpolyglutamate synthetase (FPGS), which facilitates its retention within cells by converting it to polyglutamate forms that are less likely to be exported from the cell .
  • Its interaction with various folate transporters (e.g., reduced folate carrier) enhances cellular uptake, making it more effective as an antitumor agent .

Comparative Studies

Comparative studies have highlighted the advantages of this compound over traditional antifolates like methotrexate.

CompoundIC50 (µM)Target EnzymeNotes
This compound0.42Thymidylate SynthasePotent inhibitor; effective in L1210 leukemia cells
MethotrexateVariableDihydrofolate ReductaseResistance issues; limited use due to toxicity
2-desamino-5,8-dideazafolic acid3.5Thymidylate SynthaseLess potent than 2-aza analogue

化学反应分析

Key Steps:

  • Bromination :

    • Treatment of intermediate 15 (1,2,3-benzotriazin-4(3H)-one derivative) with N-bromosuccinimide (NBS) in glacial acetic acid under heat (75°C) and light yields bromide 20 .

    • Reaction conditions: 10% molar excess NBS, 2-hour heating.

  • Coupling Reaction :

    • Bromide 20 reacts with N-aroyl-L-glutamate diesters in dry DMF at 65°C for 70 hours .

    • Sodium bicarbonate is added to neutralize byproducts.

  • Hydrolysis :

    • The diester intermediate undergoes alkaline hydrolysis with 1 N NaOH, followed by acidification to pH 8 .

    • Final purification via DEAE-cellulose chromatography yields the ammonium salt form.

Functional Group Reactivity

ADDF’s structure features a benzotriazinone core and a glutamic acid side chain, enabling unique interactions:

Functional Group Reactivity Biological Role
Benzotriazinone (1,2,3-benzotriazin-4(3H)-one)Electrophilic aromatic substitution at C6Binds TS active site
Glutamic acid moietyPolyglutamylation via FPGSEnhances cellular retention
Methylamino linkageStabilizes enzyme-inhibitor complexReduces off-target effects

Derivatization and Analogues

Modifications to ADDF’s structure have been explored to optimize pharmacokinetics:

  • N10-Methylation : Introduced via reductive alkylation, improving TS inhibition (IC50 = 0.84 μM vs. L1210 cells) .

  • Side Chain Variations : Substitutions with alkyl, alkenyl, or alkynyl groups alter FPGS substrate affinity .

Biological Activity Data

ADDF demonstrates dual enzyme targeting:

Parameter Value Source
TS Inhibition (Ki)0.19 nM
FPGS Substrate Efficiency45% relative to folate
L1210 Cell Growth (IC50)0.42 μM (without dThd)

Comparative Analysis with Analogues

ADDF outperforms classical antifolates in specific contexts:

Compound TS Inhibition (Ki) FPGS Utilization
ADDF0.19 nMHigh
2-Desamino-5,8-dideazafolate0.42 μMModerate
Methotrexate (MTX)1.2 nMLow

ADDF’s benzotriazinone core allows deeper penetration into the TS active site compared to MTX’s pteridine ring .

Stability and Degradation

  • Thermal Stability : Decomposes above 450°C (flash point = 451.1°C) .

  • Hydrolytic Sensitivity : Labile under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

属性

CAS 编号

140410-01-1

分子式

C20H19N5O6

分子量

425.4 g/mol

IUPAC 名称

(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1

InChI 键

YKORUANEKZOBMT-INIZCTEOSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O

手性 SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O

规范 SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O

同义词

2-aza-2-desamino-5,8-dideazafolic acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。